![molecular formula C17H22N2O3 B1443693 Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate CAS No. 1330765-75-7](/img/structure/B1443693.png)
Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate
Description
Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS: 1234616-51-3) is a spirocyclic compound featuring a bicyclic framework with nitrogen atoms at positions 2 and 6, a ketone group at position 7, and a phenyl substituent at position 6. Its molecular formula is C₁₁H₁₈N₂O₃, with a molecular weight of 226.28 g/mol . The tert-butyl carbamate (Boc) group at position 2 enhances solubility and stability, making it a valuable intermediate in medicinal chemistry and drug discovery. This compound is cataloged by suppliers such as PharmaBlock, Combi-Blocks, and CymitQuimica, though some sources indicate discontinuation .
Properties
IUPAC Name |
tert-butyl 6-oxo-5-phenyl-2,7-diazaspiro[3.4]octane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-10-17(11-19)9-18-14(20)13(17)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBUYYQIARIBBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC(=O)C2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate and related derivatives typically involves multi-step organic reactions starting from readily available precursors such as 1-BOC-3-oxazolidine or diazaspiro ring precursors. The key steps include:
- Formation of the diazaspiro ring system.
- Introduction of the tert-butyl carboxylate protecting group.
- Introduction or modification of substituents at the 8-position (e.g., phenyl group) via suitable substitution or coupling reactions.
- Oxidation to introduce the 7-oxo functionality.
Detailed Preparation Methodology (Based on Analogous Spirocyclic Compounds)
A representative preparation method for closely related tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (a spirocyclic compound structurally similar to the target compound) involves a three-step synthesis, which can be adapted for the diazaspiro compound with phenyl substitution:
Step | Reaction Description | Conditions | Key Reagents | Yield (%) |
---|---|---|---|---|
1 | Reaction of 1-BOC-3-oxazolidine (or azetidine) with allyl bromide under zinc powder catalysis to produce 3-allyl-3-hydroxyazetidine-1-carboxylate tert-butyl ester | Solvent: Tetrahydrofuran (THF) and water; Temperature: 10–20 °C; Time: Controlled dropwise addition | 1-BOC-3-oxazolidine, allyl bromide, zinc powder | Not specified (high conversion reported) |
2 | Bromination of allyl intermediate with liquid bromine to yield tert-butyl-3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate | Solvent: Dichloromethane (DCM); Temperature: −30 to −10 °C; Time: 2 hours | Liquid bromine | 85% |
3 | Cyclization via intramolecular nucleophilic substitution using potassium carbonate base to form the spirocyclic ring | Solvent: Acetonitrile; Temperature: 82 °C; Time: Overnight (12–16 hours) | Potassium carbonate | 80% |
This method emphasizes the use of inexpensive and readily available starting materials, mild reaction conditions, and scalable procedures suitable for industrial production.
Chemical Reactions Analysis
Hydrolysis Reactions
The tert-butyl carbamate group is susceptible to hydrolysis under acidic or basic conditions, a key reaction for deprotection in synthetic workflows.
Example :
Under acidic conditions, tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate yields the free amine, enabling further functionalization (e.g., alkylation or acylation) .
Substitution Reactions
The oxo group at position 7 and the phenyl substituent at position 8 provide sites for nucleophilic or electrophilic substitutions.
Key Insight :
The phenyl group’s substitution pattern is influenced by the electron-deficient nature of the spirocyclic ring, favoring meta-substitution in electrophilic reactions.
Oxidation and Reduction
The oxo group and tert-butyl carbamate dictate redox behavior.
Experimental Note :
Attempted reduction of the oxo group with NaBH₄ yielded transient intermediates but no isolable products, suggesting instability .
Ring-Opening and Rearrangement
The spirocyclic structure may undergo ring-opening under harsh conditions.
Caution :
Thermal decomposition limits high-temperature applications unless stabilized by electron-donating groups .
Molecular and Structural Data
Scientific Research Applications
Medical Applications
Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate has shown promise in the following areas:
a. Inhibition of Enzymes Related to Metabolic Disorders
- This compound has been investigated as a potential inhibitor of ketohexokinase (KHK), an enzyme implicated in fructose metabolism. Inhibition of KHK may have therapeutic implications for managing diabetes and obesity by regulating glucose levels and metabolic pathways .
b. Cancer Research
- Preliminary studies suggest that derivatives of this compound may act as inhibitors for specific kinases involved in cancer cell proliferation and survival, including Rho-associated protein kinase (ROCK) and Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors. These pathways are crucial for cancer cell metabolism and survival .
Synthesis of Bioactive Compounds
The compound serves as a versatile starting material for synthesizing various bioactive molecules:
a. Dihydroisoindolecarboxamide Derivatives
- It can be utilized to synthesize dihydroisoindolecarboxamide derivatives, which have shown biological activity against several targets in cancer therapy .
b. Development of Novel Therapeutics
- Researchers are exploring modifications of the tert-butyl 7-oxo-8-phenyl structure to create new compounds with enhanced efficacy against metabolic disorders and cancer .
Case Study 1: KHK Inhibition and Metabolic Control
A study conducted on the efficacy of tert-butyl 7-oxo-8-phenyl derivatives demonstrated significant inhibition of KHK activity in vitro. The results indicated a dose-dependent response, suggesting potential for further development into a therapeutic agent for diabetes management.
Case Study 2: Anticancer Properties
In another research project, derivatives of this compound were tested against various cancer cell lines. The findings revealed that certain modifications increased cytotoxicity against breast cancer cells, highlighting the potential for these compounds in anticancer drug development.
Mechanism of Action
The mechanism of action of tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. For instance, as an inhibitor of ketohexokinase, it binds to the active site of the enzyme, preventing the phosphorylation of fructose and thereby reducing the formation of fructose-1-phosphate . This action can help regulate blood sugar levels and has implications for the treatment of metabolic disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The spiro[3.4]octane scaffold differentiates this compound from bicyclic analogs. For example:
- Bicyclo[5.1.0]octane derivatives (e.g., tert-butyl 6-oxo-7-phenyl-2,5-diazabicyclo[5.1.0]octane-2-carboxylate) lack the spiro junction, resulting in distinct ring strain and conformational flexibility .
- Parchem’s sulfur-containing analog (tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate) introduces a thioether group, enhancing lipophilicity .
Substituent Modifications
- Phenyl group variations :
- The 8-phenyl group in the target compound contrasts with the 4-bromophenyl substituent in tert-butyl 7-(4-bromophenyl)-5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS: 1823258-71-4), which may influence steric bulk and π-π interactions .
- describes a difluorophenyl-propan-2-yl derivative (tert-butyl 7-(2-(2,6-difluorophenyl)propan-2-yl)-5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate), where fluorination enhances metabolic stability .
Data Tables for Key Analogous Compounds
Biological Activity
Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate is a spirocyclic compound characterized by its unique diazaspiro structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key enzymes involved in metabolic pathways linked to diabetes and obesity.
- Molecular Formula : C₁₁H₁₈N₂O₃
- Molecular Weight : 226.27 g/mol
- CAS Number : 1330765-75-7
The compound features a tert-butyl group that enhances its stability and solubility, making it a suitable candidate for various chemical applications, particularly in drug development.
This compound primarily targets the following enzymes:
-
Ketohexokinase (KHK)
- Inhibition of KHK disrupts fructose metabolism, which may help in managing diabetes and obesity.
-
Nicotinamide Phosphoribosyltransferase (NAMPT)
- NAMPT is crucial for NAD+ biosynthesis; inhibition can affect cellular energy metabolism and stress responses.
-
Rho-associated Protein Kinase (ROCK)
- Inhibition of ROCK impacts various signaling pathways and cellular functions.
Biological Activity
Research highlights the compound's potential in various therapeutic areas:
Antidiabetic Effects
Studies indicate that the inhibition of KHK by this compound can lead to reduced fructose metabolism, potentially lowering blood sugar levels and improving insulin sensitivity. This effect is particularly relevant for the treatment of type 2 diabetes.
Obesity Management
By influencing metabolic pathways associated with fat storage and energy expenditure, the compound may play a role in weight management strategies.
Research Findings and Case Studies
Study | Findings |
---|---|
In vitro studies on KHK inhibition | Demonstrated significant reduction in fructose-induced lipogenesis in liver cells when treated with this compound. |
Cellular assays for NAMPT inhibition | Showed decreased NAD+ levels leading to enhanced apoptosis in cancer cell lines, indicating potential anticancer properties. |
ROCK pathway modulation | Altered cell migration and proliferation in vascular smooth muscle cells, suggesting implications for cardiovascular diseases. |
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that allow for modifications to enhance biological activity:
- Starting Materials : The synthesis typically begins with readily available precursors that undergo cyclization and functionalization.
- Derivatives : Various derivatives have been synthesized to explore structure-activity relationships (SAR), leading to compounds with improved potency against KHK and NAMPT.
Q & A
Q. What are the recommended methods for characterizing the purity and structural integrity of tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate?
Characterization typically involves multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F, if applicable), mass spectrometry (MS) , and infrared spectroscopy (IR) . For example, in a related spirocyclic compound, ¹H NMR signals for the tert-butyl group appear as a singlet at ~1.4 ppm, while the phenyl protons resonate between 7.2–7.6 ppm. Carbonyl carbons (e.g., the oxo group) are observed at ~170–175 ppm in ¹³C NMR . High-resolution mass spectrometry (HRMS) confirms molecular weight, with deviations < 5 ppm. Purity is validated via HPLC with UV detection at 210–254 nm .
Q. How should researchers handle and store this compound to ensure stability during experiments?
Store the compound refrigerated (2–8°C) in a tightly sealed, dry container under inert gas (e.g., N₂). Avoid exposure to moisture, light, and oxidizing agents. Electrostatic charge buildup during handling can be mitigated by grounding equipment and using antistatic containers. Use chemically resistant gloves (e.g., nitrile) and protective clothing to prevent skin contact .
Q. What synthetic routes are commonly employed to prepare this spirocyclic compound?
The compound is synthesized via intramolecular cyclization or transition-metal-catalyzed cross-coupling . For example, a palladium-catalyzed Heck reaction or Buchwald-Hartwig amination may form the spirocyclic core. A representative route involves:
Coupling a tert-butyl-protected amine with a brominated phenyl precursor.
Cyclization under basic conditions (e.g., K₂CO₃ in DMF).
Purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) guide the design of derivatives with enhanced bioactivity?
Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity. For example, the oxo group’s electron-withdrawing effect lowers the LUMO energy, enhancing electrophilicity. Molecular docking (using AutoDock Vina or Schrödinger) identifies binding interactions with biological targets (e.g., enzymes), guiding substitutions on the phenyl or spirocyclic moieties .
Q. What strategies address low yields in spirocyclic ring formation during synthesis?
Low yields often stem from steric hindrance or incomplete cyclization . Solutions include:
Q. How can researchers resolve contradictions in NMR data between synthetic batches?
Batch inconsistencies may arise from conformational isomerism or residual solvents . Use variable-temperature NMR to identify dynamic processes (e.g., ring puckering). For example, coalescence of split peaks at elevated temperatures confirms conformational exchange. 2D NMR (COSY, HSQC) assigns overlapping signals, while DOSY detects solvent impurities .
Methodological Recommendations
- Crystallography : Use SHELXL for single-crystal X-ray refinement to resolve spirocyclic geometry .
- Troubleshooting Synthesis : Employ DoE (Design of Experiments) to optimize reaction parameters (temperature, catalyst loading) .
- Safety : Follow ISO 11014 guidelines for handling hazardous decomposition products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.